
3-(Pyrimidin-5-yl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrimidin-5-yl)-1H-pyrazol-5-amine: is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrimidin-5-yl)-1H-pyrazol-5-amine typically involves the condensation of a pyrimidine derivative with a suitable pyrazole precursor. One common method involves the reaction of 2-aminopyrimidine with 3,5-dimethylpyrazole under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Pyrimidin-5-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in DMF (dimethylformamide) at elevated temperatures.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Pyrimidin-5-yl)-1H-pyrazol-5-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its anticancer, antiviral, and antibacterial properties .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of 3-(Pyrimidin-5-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth or the inhibition of viral replication .
Comparación Con Compuestos Similares
3-(Pyrimidin-5-yl)-1H-pyrazole: Lacks the amino group, making it less reactive in certain chemical reactions.
3-(Pyrimidin-5-yl)-1H-pyrazol-4-amine: The amino group is positioned differently, leading to variations in reactivity and biological activity.
2-(Pyrimidin-5-yl)-1H-pyrazol-5-amine: The position of the pyrimidine ring is altered, affecting the overall properties of the compound.
Uniqueness: 3-(Pyrimidin-5-yl)-1H-pyrazol-5-amine is unique due to the specific positioning of the amino group and the pyrimidine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C7H7N5 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
5-pyrimidin-5-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H7N5/c8-7-1-6(11-12-7)5-2-9-4-10-3-5/h1-4H,(H3,8,11,12) |
Clave InChI |
UYPDCCPUNINMIO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1N)C2=CN=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




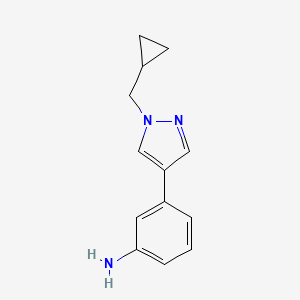
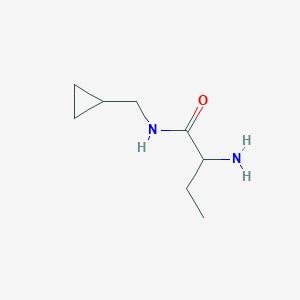
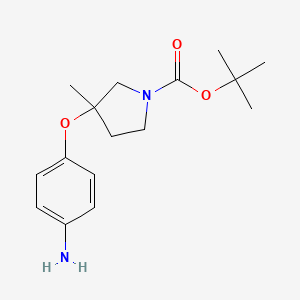
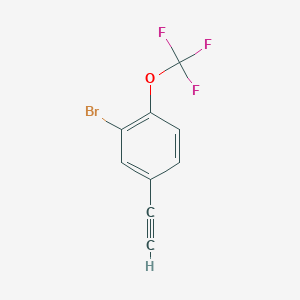
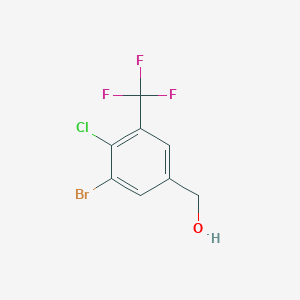

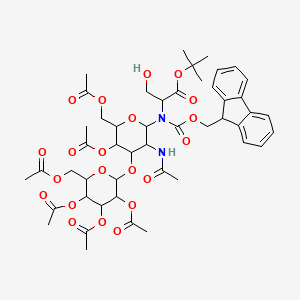
![1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone](/img/structure/B12078430.png)
![4-[3-(3-Fluoro-phenyl)-propyl]-piperidine](/img/structure/B12078449.png)
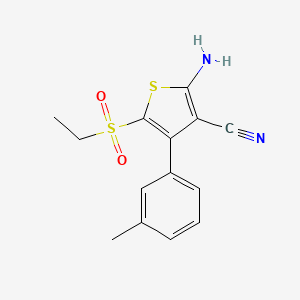

![6-bromo-3-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12078479.png)
